2-(3-(2,3-dimethyl-1H-indol-1-yl)-2-hydroxypropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide
Description
The compound 2-(3-(2,3-dimethyl-1H-indol-1-yl)-2-hydroxypropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide is a structurally complex derivative of the benzisothiazol-3(2H)-one 1,1-dioxide core. This core is characterized by a fused benzene and isothiazole ring system, with two sulfone oxygen atoms at the 1-position. Indole derivatives are known for their biological relevance, particularly in neurotransmitter systems (e.g., serotonin), suggesting possible neurological or anti-inflammatory applications for this compound.
Properties
IUPAC Name |
2-[3-(2,3-dimethylindol-1-yl)-2-hydroxypropyl]-1,1-dioxo-1,2-benzothiazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c1-13-14(2)21(18-9-5-3-7-16(13)18)11-15(23)12-22-20(24)17-8-4-6-10-19(17)27(22,25)26/h3-10,15,23H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLZDROWXQJTHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)CC(CN3C(=O)C4=CC=CC=C4S3(=O)=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(2,3-dimethyl-1H-indol-1-yl)-2-hydroxypropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide , often referred to as a benzo[d]isothiazole derivative, has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described by its molecular formula and a molecular weight of approximately 344.42 g/mol. Its unique indole and isothiazole components suggest a diverse range of biological interactions.
Research indicates that compounds similar to this benzo[d]isothiazole derivative may exhibit various mechanisms of action, including:
- Inhibition of Protein Interactions : Compounds in this class have been shown to inhibit bromodomain and extraterminal (BET) proteins, which play crucial roles in cancer cell proliferation and inflammatory responses. For instance, studies have identified potent inhibitors that bind selectively to the BRD4 bromodomain with dissociation constants (Kd) in the nanomolar range .
- Antiproliferative Effects : Some derivatives demonstrate significant antiproliferative effects against various cancer cell lines. The lead compounds have been reported to induce apoptosis in leukemia cells, suggesting their potential as therapeutic agents .
Biological Activity Data
The following table summarizes key biological activities reported for related compounds:
Case Study 1: Anticancer Activity
In a study focusing on indole-based compounds, researchers synthesized derivatives that showed promising anticancer activity against leukemia cells. The lead compound exhibited an IC50 value significantly lower than standard chemotherapeutics, indicating its potential as a novel treatment option .
Case Study 2: Inhibition of Inflammatory Pathways
Another investigation evaluated the anti-inflammatory properties of similar compounds. The results demonstrated that these derivatives could effectively inhibit the expression of pro-inflammatory cytokines in vitro, suggesting their utility in treating inflammatory diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Similarities and Differences
All compared compounds share the benzo[d]isothiazol-3(2H)-one 1,1-dioxide scaffold. Differences arise in the substituents attached to the nitrogen atom of the isothiazole ring:
Physicochemical Properties
- Saccharin : Highly water-soluble (as sodium salt), low molecular weight, and thermally stable .
- Phenylethyl Derivative : Increased lipophilicity due to the aromatic phenylethyl group, likely affecting membrane permeability .
- Target Compound : The 2-hydroxypropyl group enhances hydrophilicity compared to the phenylethyl derivative, while the dimethylindole moiety may enable π-π stacking or receptor interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
